

EGFR-IN-104: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Egfr-IN-104*

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Abstract

EGFR-IN-104, also identified as compound A23, is a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the mechanism of action of **EGFR-IN-104**, detailing its inhibitory activity, the experimental protocols used for its characterization, and its effects on cellular signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling molecule often implicated in the pathogenesis of non-small cell lung cancer (NSCLC). While EGFR inhibitors have been successful in treating EGFR-mutant NSCLC, the emergence of resistance mutations, such as T790M and C797S, has limited their efficacy. **EGFR-IN-104** is a novel 2-phenyl-4-aminopyrimidine derivative designed to inhibit EGFR harboring these resistance mutations, particularly the Del19/T790M/C797S and L858R/T790M/C797S variants.^[1]

Mechanism of Action

EGFR-IN-104 functions as an ATP-competitive inhibitor of the EGFR kinase domain. Its design was based on the binding model of a known inhibitor with the EGFR T790M/C797S mutant protein.^[1] By occupying the ATP-binding pocket of the EGFR kinase domain, **EGFR-IN-104** prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary mechanism involves the inhibition of autophosphorylation of the EGFR, which in turn blocks the PI3K/Akt and MAPK/ERK signaling cascades.

Quantitative Inhibitory Activity

The inhibitory potency of **EGFR-IN-104** has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy against clinically relevant EGFR mutations.

Target	Assay Type	IC ₅₀ (μM)	Reference
EGFRL858R/T790M	Kinase Activity Assay	0.33	^[1]
EGFRDel19/T790M/C797S	Kinase Activity Assay	0.133	^[1]
Ba/F3-EGFRDel19/T790M/C797S	Cell Proliferation Assay	0.22 ± 0.07	^[1]
H1975-EGFRL858R/T790M	Cell Proliferation Assay	0.52 ± 0.03	^[1]

In addition to its in vitro activity, **EGFR-IN-104** has demonstrated significant in vivo tumor growth inhibition of 25.5% in H1975 xenograft models.^[1]

Experimental Protocols

Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of **EGFR-IN-104** on the kinase activity of mutant EGFR.

Methodology:

- Reagents: Recombinant human EGFR (mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), **EGFR-IN-104**.
- Procedure:
 1. A reaction mixture is prepared containing the mutant EGFR enzyme, the substrate peptide, and varying concentrations of **EGFR-IN-104** in a kinase buffer.
 2. The kinase reaction is initiated by the addition of ATP.
 3. The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).
 4. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ -³²P]ATP.
 5. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the ability of **EGFR-IN-104** to inhibit the proliferation of cancer cells expressing mutant EGFR.

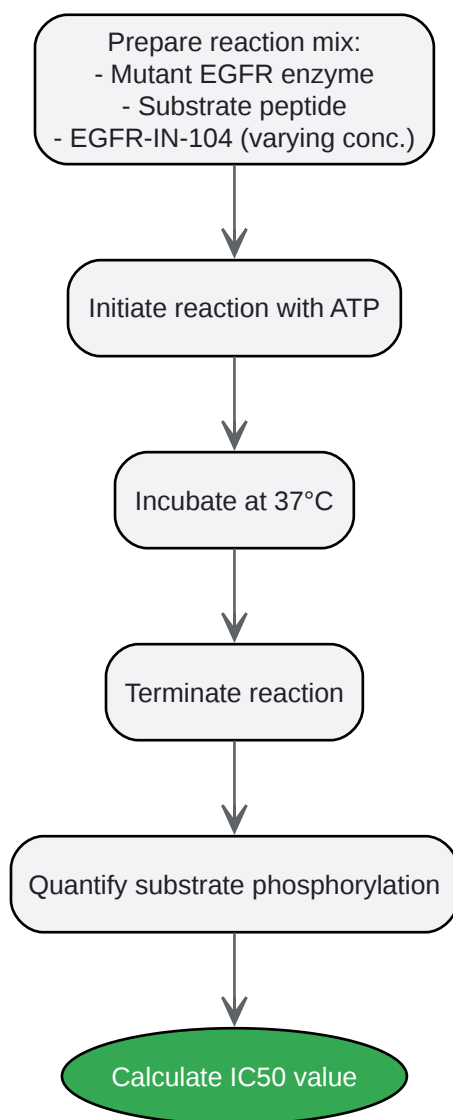
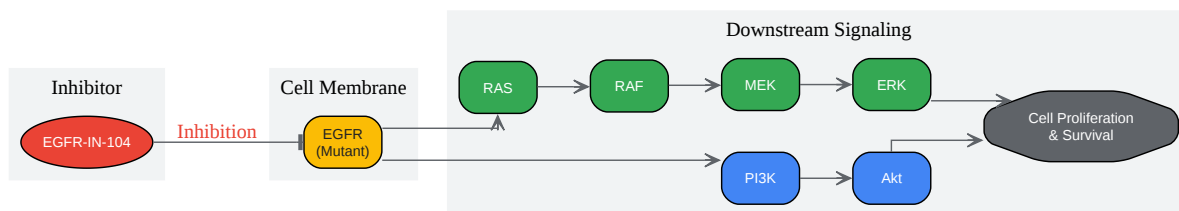
Methodology:

- Cell Lines: Ba/F3 cells engineered to express EGFR^{Del19/T790M/C797S} and H1975 cells (human lung adenocarcinoma) endogenously expressing EGFR^{L858R/T790M}.
- Procedure:
 1. Cells are seeded in 96-well plates and allowed to adhere overnight.
 2. The cells are then treated with a range of concentrations of **EGFR-IN-104** and incubated for a specified period (e.g., 72 hours).
 3. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

4. The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
5. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Visualizations

EGFR Signaling Pathway Inhibition



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References

- 1. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFR Del19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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